1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole

Description

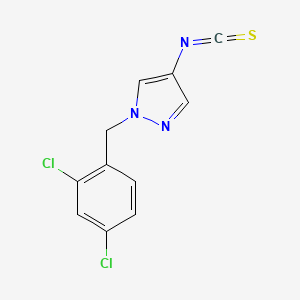

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole is a halogenated pyrazole derivative featuring a benzyl group substituted with chlorine at the 2- and 4-positions and an isothiocyanate (-NCS) functional group at the 4-position of the pyrazole ring.

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-4-isothiocyanatopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3S/c12-9-2-1-8(11(13)3-9)5-16-6-10(4-15-16)14-7-17/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWXMCANOKABKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-isothiocyanato-1H-pyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Addition Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

Addition Reactions: Primary or secondary amines in the presence of a base like triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Compounds where the chlorine atoms are replaced by other functional groups.

Addition Products: Thiourea derivatives formed by the reaction of the isothiocyanate group with amines.

Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula: C11H7Cl2N3S

CAS Number: 1004193-57-0

Molecular Weight: 274.16 g/mol

Structural Characteristics: The compound features a pyrazole ring substituted with a dichlorobenzyl group and an isothiocyanate functional group, which contributes to its reactivity and biological activity.

Pharmacological Applications

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole has been investigated for its pharmacological properties, particularly in the context of cancer research and neuroprotection.

- Anti-Cancer Activity: Studies have shown that compounds containing isothiocyanate groups can induce apoptosis in cancer cells. For instance, research indicates that isothiocyanates can inhibit histone deacetylases (HDACs), leading to increased expression of pro-apoptotic genes. This mechanism has been explored in various cancer cell lines, demonstrating the compound's potential as an anti-cancer agent .

- Neuroprotective Effects: There is emerging evidence that pyrazole derivatives may offer neuroprotective benefits. A study highlighted the ability of certain pyrazole compounds to reduce oxidative stress and inflammation in neuronal cells, suggesting a therapeutic potential for neurodegenerative diseases .

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide due to its bioactive properties.

- Herbicidal Activity: Isothiocyanates are known for their herbicidal properties. Research has demonstrated that compounds like this compound can inhibit seed germination and root growth in various plant species, making them suitable candidates for developing eco-friendly herbicides .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-Cancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Reduces oxidative stress | |

| Herbicidal | Inhibits seed germination |

Case Study 1: Anti-Cancer Mechanism

A study conducted on the anti-cancer effects of isothiocyanates revealed that treatment with this compound led to significant apoptosis in breast cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators.

Case Study 2: Neuroprotection

In an experimental model of ischemic stroke, administration of pyrazole derivatives demonstrated a marked reduction in neuronal death and improved functional recovery. The study suggested that these compounds exert their effects through antioxidant mechanisms and by inhibiting inflammatory pathways.

Mécanisme D'action

The mechanism of action of 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function. The dichlorobenzyl group may enhance the compound’s binding affinity to certain targets, contributing to its overall biological activity.

Comparaison Avec Des Composés Similaires

Substituent Position Variations

Halogen-Type Variations

- 1-(2-Chloro-4-fluorobenzyl)-3-isothiocyanato-1H-pyrazole (CAS: 1004194-41-5 ): Replaces one chlorine with fluorine. Isothiocyanate at position 3 instead of 4 may alter binding affinity in receptor-ligand interactions.

4-Bromo-1-(2-chloro-benzyl)-3-isothiocyanato-1H-pyrazole (CAS: 1004192-79-3 ):

- Bromine substitution at position 4 increases molecular weight (328.61 g/mol) and polarizability, possibly affecting solubility and pharmacokinetics.

Heterocyclic Core Modifications

- 1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole (CAS: Not provided ): Replaces the pyrazole core with a triazole ring, altering nitrogen atom positions and electronic distribution. Triazoles often exhibit enhanced metabolic stability in biological systems.

Comparative Data Table

Key Research Findings and Implications

- Steric Considerations : 2,4-Dichloro substitution (target compound) offers a balance between electronic activation and steric accessibility compared to 2,6-dichloro analogs .

- Biological Relevance : Isothiocyanate position (C3 vs. C4) may influence interactions with enzymatic targets, as seen in analogous agrochemicals .

- Discontinued Compounds : Derivatives like the 3,4-dichloro and bromo-substituted analogs were discontinued, possibly due to synthetic challenges or unfavorable toxicity profiles .

Activité Biologique

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole is a synthetic organic compound notable for its diverse biological activities. This compound features a dichlorobenzyl group and an isothiocyanate group attached to a pyrazole ring, making it a subject of interest in medicinal chemistry and biological research. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 284.16 g/mol |

| Boiling Point | 449.7 °C (Predicted) |

| Density | 1.41 g/cm³ (Predicted) |

| pKa | -0.53 (Predicted) |

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various molecular targets within biological systems.

The mechanism of action involves:

- Covalent Bond Formation : The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity and disrupting protein functions.

- Binding Affinity : The dichlorobenzyl group enhances binding affinity to specific targets, contributing to the compound's overall efficacy in biological applications .

Pharmacological Applications

Research indicates that this compound has potential applications in several therapeutic areas:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds can exhibit significant antimicrobial properties. For instance:

- A series of pyrazole derivatives were tested against various bacterial strains, revealing promising activity against E. coli and Staphylococcus aureus .

- The presence of the isothiocyanate moiety is linked to enhanced antimicrobial effects, as seen in similar compounds .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties:

- In vitro studies demonstrated that certain pyrazole derivatives significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6, with comparable efficacy to standard anti-inflammatory drugs like dexamethasone .

Case Studies

Several studies highlight the biological activity of this compound:

- Study on Anti-inflammatory Activity :

- Antimicrobial Evaluation :

- Enzyme Inhibition Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.